(5z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5h)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-benzylidene-2-phenyl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NOS/c18-15-14(11-12-7-3-1-4-8-12)19-16(17-15)13-9-5-2-6-10-13/h1-11H/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEFLNHDPALKGC-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353718 | |
| Record name | (5z)-5-benzylidene-2-phenyl-1,3-thiazol-4(5h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5258-08-2 | |
| Record name | (5z)-5-benzylidene-2-phenyl-1,3-thiazol-4(5h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Antimicrobial and antifungal properties of 5-benzylidene-2-phenyl-thiazolone
An In-Depth Technical Guide to the Antimicrobial and Antifungal Properties of 5-Benzylidene-2-Phenyl-Thiazolone Derivatives
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the thiazole scaffold, have emerged as a promising area of research due to their diverse and potent biological activities. This technical guide focuses on the 5-benzylidene-2-phenyl-thiazolone core structure, a member of the 4-thiazolidinone class, which has demonstrated significant potential as a versatile antimicrobial and antifungal agent. This document provides a comprehensive overview of the synthesis, in vitro biological activity, proposed mechanisms of action, and structure-activity relationships of this compound class, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery
Infectious diseases remain a leading cause of mortality worldwide, a problem exacerbated by the rapid emergence of multidrug-resistant pathogens[1]. The chemical scaffold of a potential drug is pivotal to its biological activity. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core component in numerous clinically significant drugs, including the antimicrobial Sulfathiazole, the antiretroviral Ritonavir, and the antifungal Abafungin[2][3]. The 4-thiazolidinone moiety, often referred to as a "wonder nucleus," is particularly noteworthy for its broad spectrum of biological activities, including antibacterial, antifungal, antitubercular, and antiviral properties[3].
The 5-benzylidene-2-phenyl-thiazolone structure combines the thiazolone core with a β-phenyl-α,β-unsaturated carbonyl template. This configuration has been investigated not only for antimicrobial effects but also for activities such as tyrosinase inhibition and anti-inflammatory properties[4][5]. This guide synthesizes the current understanding of this scaffold's specific utility in combating bacterial and fungal pathogens.
Synthesis and Characterization
The synthesis of 5-benzylidene-2-phenyl-thiazolone derivatives is typically achieved through a multi-step process culminating in a Knoevenagel condensation. A common and efficient pathway is outlined below.
General Synthetic Pathway
The process begins with the cyclization of thiobenzamide and bromoacetic acid to form the key intermediate, 2-phenylthiazol-4(5H)-one[4]. This intermediate is then condensed with various substituted benzaldehydes in the presence of a basic catalyst, such as piperidine, in refluxing ethanol. This final step yields the desired (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives[4].
Caption: General synthesis scheme for 5-benzylidene-2-phenyl-thiazolone derivatives.
Characterization
The structures of the synthesized compounds are confirmed using standard spectroscopic techniques. These include:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the proton and carbon framework of the molecule, confirming the presence of aromatic rings, the vinylic proton of the benzylidene group, and the overall structure[6].
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O (carbonyl) of the thiazolone ring and C=N bonds[7].
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound[7].
In Vitro Antimicrobial and Antifungal Activity
Derivatives of the 5-benzylidene-thiazolone scaffold have been evaluated against a range of pathogenic microbes. The activity is highly dependent on the nature and position of substituents on the aromatic rings.
Antibacterial Activity
Thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria[8]. Studies on related thiazolidin-4-one compounds demonstrate that they can be effective against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli[1][9]. For instance, certain quinoline-thiazole hybrids showed significant efficacy against methicillin-resistant S. aureus (MRSA), with MIC₉₀ values as low as 3.91 μg/mL, which was eight times more effective than the standard drug chloramphenicol in that study[9].
Antifungal Activity
The antifungal potential of this scaffold is particularly noteworthy. Thiazole derivatives have demonstrated potent activity against various fungal strains, especially Candida species[8][10]. The efficacy of some derivatives has been shown to be comparable to or even exceed that of standard antifungal drugs like fluconazole and ketoconazole[8][10]. In one study, hydroxy and nitro-substituted thiazolidin-4-one derivatives were found to be more potent antifungal agents against C. albicans than the standard medication[1].
Summary of Biological Activity
The following table summarizes representative data for thiazolidin-4-one derivatives, illustrating the spectrum of activity. Note that specific data for the unsubstituted 5-benzylidene-2-phenyl-thiazolone is limited, and the data below reflects the activity of various substituted analogs.
| Compound Type / Derivative | Target Organism | Activity Measurement | Result | Reference |
| Chloro-substituted Thiazolidin-4-one | P. aeruginosa | Zone of Inhibition (500 µg/ml) | 19.93±0.09 mm | [1] |
| Hydroxy-substituted Thiazolidin-4-one | C. albicans | MIC | 18.44±0.10 µg/ml | [1] |
| Nitro-substituted Thiazolidin-4-one | C. albicans | MIC | 18.88±0.14 µg/ml | [1] |
| Quinoline-Thiazole Hybrid (4g) | MRSA | MIC₉₀ | 3.91 µg/mL | [9] |
| Quinoline-Thiazole Hybrid (4m) | E. coli (ATCC 35218) | MIC₉₀ | 7.81 µg/mL | [9] |
| 2,4-disubstituted Thiazole | S. aureus / E. coli | MIC | 16.1 µM | [8] |
Proposed Mechanism of Action
The broad bioactivity of thiazole derivatives stems from their ability to interact with multiple biological targets. The primary mechanisms can be categorized as follows:
-
Inhibition of Cell Wall or Membrane Integrity: Many antimicrobial agents function by disrupting the bacterial cell wall or depolarizing the cell membrane[8].
-
Inhibition of Essential Enzymes: Thiazole compounds are known inhibitors of key microbial enzymes. A critical target for antifungal agents is 14α-lanosterol demethylase , a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol[11][12]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to fungal cell death[12].
-
Inhibition of Nucleic Acid and Protein Synthesis: Some heterocyclic compounds interfere with the synthesis of DNA, RNA, or essential proteins, thereby halting microbial growth and replication[8].
-
Inhibition of Metabolic Pathways: Sulfonamides, which can feature a thiazole ring (e.g., Sulfathiazole), are classic examples of agents that inhibit metabolic pathways, specifically by acting as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway[11].
Caption: Proposed antifungal mechanism via inhibition of ergosterol biosynthesis.
Structure-Activity Relationship (SAR)
The antimicrobial and antifungal potency of the 5-benzylidene-2-phenyl-thiazolone scaffold is significantly influenced by the electronic and steric properties of substituents on the benzylidene ring.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs such as chloro (-Cl), bromo (-Br), fluoro (-F), and nitro (-NO₂) groups on the benzylidene ring generally enhances antimicrobial activity[1][13]. These groups increase the electrophilicity of the molecule, potentially improving its interaction with nucleophilic residues in target enzymes or proteins.
-
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methoxy (-OCH₃) and methyl (-CH₃) groups tends to reduce or weaken the antimicrobial effect[1][13].
-
Hydroxyl Groups (-OH): The position of hydroxyl groups is critical. A 4-hydroxy substituent on the benzylidene ring plays a significant role in activity[4]. Compounds with 2,4-dihydroxy or 3,4-dihydroxy substitutions often exhibit the strongest potency, suggesting that these groups may be crucial for binding to the active site of target enzymes[4].
Sources
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- 6. mdpi.com [mdpi.com]
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- 9. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Configuration-Activity Relationships: The Z-Isomer in 5-Arylidene-4-Thiazolidinones
[1][2]
Executive Summary
The 4-thiazolidinone scaffold, particularly its 5-arylidene derivatives, represents a "privileged structure" in medicinal chemistry, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the biological efficacy of these compounds is intrinsically linked to the stereochemistry of the exocyclic C5=C double bond. While the Z-isomer is thermodynamically favored and generally responsible for high-affinity receptor binding (e.g., to DYRK1A, GSK-3β, or EGFR), synthetic variability can yield E/Z mixtures or unstable conformers. This guide provides a technical roadmap for ensuring the stereochemical integrity of Z-isomers, from rational synthesis to analytical validation and biological correlation.
Structural Dynamics & Thermodynamic Stability
The core pharmacophore involves a 4-thiazolidinone ring condensed with an aromatic aldehyde at the C5 position via a Knoevenagel condensation.[4][5] This creates an exocyclic double bond, introducing geometric isomerism (E vs. Z).
The Z-Selectivity Mechanism
In 5-arylidene-4-thiazolidinones, the Z-configuration is predominantly favored due to two main factors:
-
Steric Hindrance: In the E-isomer, the aromatic ring at C5 experiences significant steric clash with the carbonyl oxygen at C4 or the substituent at N3. The Z-isomer directs the aromatic ring away from these bulky groups.
-
Intramolecular Hydrogen Bonding: In secondary thiazolidinones (N3-H), a stabilizing interaction often occurs between the N3-H and the exocyclic double bond system or substituents on the aryl ring, further locking the Z-conformation.
Visualization: Steric & Electronic Stabilization
The following diagram illustrates the thermodynamic equilibrium favoring the Z-isomer.
Caption: Reaction coordinate showing the thermodynamic preference for the Z-isomer due to steric relief and conjugation.
Analytical Validation Protocol
Confirming the Z-configuration is critical before biological screening. Relying solely on melting point is insufficient.
A. NMR Spectroscopy (The Primary Tool)
The chemical shift of the methylidene proton (–CH=) is the diagnostic marker.
-
1H NMR Signal: The vinylic proton typically appears as a singlet in the δ 7.50 – 7.85 ppm range.
-
Differentiation:
-
Z-Isomer: The methine proton is deshielded (downfield) due to the anisotropy of the C=O carbonyl group, typically appearing >7.5 ppm.
-
E-Isomer: If observed, the signal often shifts upfield (<7.4 ppm) as it moves out of the carbonyl's deshielding cone.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive solution method.
-
Protocol: Irradiate the methylidene proton.
-
Z-Confirmation: Look for NOE correlations with the ortho-protons of the aryl ring and lack of correlation with the N3-substituent (if bulky).
-
B. X-Ray Crystallography (The Gold Standard)
Single-crystal X-ray diffraction provides unambiguous proof. Most reported crystal structures of bioactive 5-arylidene-4-thiazolidinones confirm the Z-geometry, where the aryl group and the carbonyl oxygen are trans across the C4-C5 bond (structurally cis regarding the C5=C exocyclic bond definition in some nomenclatures, but chemically referred to as Z in this context).
Data Summary Table: Diagnostic Markers
| Parameter | Z-Isomer (Target) | E-Isomer (Impurity) |
| 1H NMR (–CH=) | δ 7.55 – 7.85 ppm (Singlet) | δ 7.20 – 7.45 ppm (Singlet) |
| Stability | Stable at Room Temp | Isomerizes to Z in solution/light |
| C=O[3] IR Stretch | ~1690–1710 cm⁻¹ | Often shifted due to conjugation loss |
| Biological Potency | High (IC₅₀ often < 1 µM) | Low / Inactive |
Biological Implications: The "Lock and Key"
The biological activity of thiazolidinones—specifically as kinase inhibitors (e.g., DYRK1A, GSK3β) or PPARγ modulators—relies on the Z-configuration positioning the aryl ring into a specific hydrophobic pocket.
Mechanism of Action[7]
-
Hydrophobic Fitting: The Z-isomer creates a planar or near-planar system that intercalates into the ATP-binding site of kinases. The E-isomer's twisted geometry often precludes this deep binding.
-
Michael Acceptor Reactivity: The exocyclic double bond is an electrophilic center (Michael acceptor). The Z-geometry exposes this bond to nucleophilic cysteine residues in the target protein's active site, potentially leading to covalent inhibition. Note: This reactivity can also lead to PAINS (Pan-Assay Interference) false positives, so validation via counter-screening is essential.
Visualization: Biological Workflow
Caption: Workflow ensuring only validated Z-isomers are subjected to biological screening and SAR modeling.
Synthetic Protocol: Enforcing Z-Selectivity
To maximize Z-isomer yield and minimize purification steps, the Knoevenagel Condensation is optimized using specific catalytic systems.
Protocol: Piperidine-Catalyzed Condensation
This method is preferred for its high yield and Z-selectivity.
Reagents:
-
Substituted Benzaldehyde (1.0 eq)
-
Piperidine (Catalytic amount, 0.1 eq)
Step-by-Step Workflow:
-
Preparation: Dissolve the 4-thiazolidinone and the aromatic aldehyde in absolute ethanol (5–10 mL per mmol).
-
Catalysis: Add catalytic piperidine. Why? Piperidine acts as a base to deprotonate the C5 methylene, generating the enolate nucleophile.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The Z-isomer is typically less soluble and will precipitate.
-
Filtration: Filter the solid precipitate.[6]
-
Purification: Recrystallize from hot ethanol or acetic acid. Crucial: Slow crystallization favors the thermodynamic Z-isomer. Fast precipitation might trap the E-kinetic product.
Alternative: Green Synthesis (Grinding)
For sensitive substrates, solvent-free grinding with Ammonium Acetate can yield high Z-selectivity.
References
-
Structural Characterization: Havrylyuk, D., et al. "Synthesis and anticancer activity of 5-arylidene-4-thiazolidinone derivatives." European Journal of Medicinal Chemistry, 2010.
-
Isomer Stability & NMR: Popsavin, M., et al. "Design, synthesis and biological evaluation of new 5-arylidene-4-thiazolidinones." Bioorganic & Medicinal Chemistry Letters, 2006.
-
Kinase Inhibition (DYRK1A): Bouaziz, Z., et al. "Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as Potent Inhibitors of DYRK1A." Pharmaceuticals, 2021.[8][7]
-
Synthesis Protocols: Abhinit, M., et al. "Synthesis of thiazolidinone by Knoevenagel condensation." ResearchGate, 2023.
-
X-Ray Confirmation: Sriram, D., et al. "Synthesis and antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-thiazol-2-yl)hydrazine derivatives." Journal of Medicinal Chemistry, (Contextual Reference for Z-geometry confirmation).
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
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- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: One-Pot Synthesis Procedures for Benzylidene Thiazolidinone Libraries
Abstract
The 5-benzylidene-2,4-thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, exhibiting broad biological activities including anti-diabetic (PPAR
Mechanistic Insight & Causality
To troubleshoot and optimize library synthesis, one must understand the underlying causality of the reaction. The formation of 5-benzylidene-2,4-thiazolidinones relies fundamentally on the acidity of the C-5 methylene group (
The Knoevenagel Condensation Mechanism
The reaction proceeds via a base-catalyzed Knoevenagel condensation.[2]
-
Deprotonation: A weak base (e.g., piperidine, ethylenediamine diacetate [EDDA], or glycine) abstracts a proton from the C-5 position of the thiazolidinone, generating an enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting aldol intermediate undergoes rapid dehydration (E1cB mechanism) to form the thermodynamically stable exocyclic double bond (Z-isomer is generally favored due to steric constraints).
Critical Factor: The choice of base is pivotal. Strong bases can ring-open the thiazolidinone; weak bases (amines) buffer the reaction and often catalyze the dehydration step via iminium ion formation with the aldehyde.
Caption: Mechanistic pathway of the base-catalyzed Knoevenagel condensation forming the benzylidene linkage.
Protocol 1: Microwave-Assisted Knoevenagel Condensation
Best For: High-throughput decoration of a standard 2,4-thiazolidinone (TZD) or Rhodanine core. Advantages: Reaction times <10 mins, solvent-free or aqueous conditions, high yields (85-98%).
Materials
-
Core: 2,4-Thiazolidinone (1.0 equiv)
-
Reagents: Diverse Aromatic Aldehydes (1.0 - 1.2 equiv)
-
Catalyst: Ethylenediamine Diacetate (EDDA) (10 mol%) or Glycine (10 mol%)
-
Solvent: Ethanol (green option) or Solvent-Free (neat)
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM) with capped vials.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, charge 2,4-thiazolidinone (1.0 mmol, 117 mg) and the specific aromatic aldehyde (1.0 mmol).
-
Catalysis: Add EDDA (10 mol%, ~18 mg). Note: EDDA is preferred over piperidine for microwave synthesis as it is a solid salt, easier to handle in automated weighing, and dual-activates the aldehyde.
-
Solvent (Optional): If reagents are solid and do not melt at <80°C, add 0.5 mL Ethanol to create a slurry. For liquid aldehydes, run neat.
-
Irradiation: Cap the vial. Irradiate at 140°C for 5–10 minutes (Hold time).
-
Ramp: 2 mins to reach temp.
-
Stirring: High (600 rpm).
-
-
Workup (Precipitation):
-
Cool the vial to 50°C.
-
Add 2 mL of cold water or EtOH/Water (1:1) to the reaction mixture.
-
Sonicate briefly. The product typically precipitates as a solid.
-
-
Isolation: Filter the solid using a vacuum manifold (for libraries) or Hirsch funnel. Wash with cold water (2 x 2 mL) and cold ethanol (1 x 1 mL).
-
Drying: Dry in a vacuum oven at 40°C for 2 hours.
Validation Check:
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product is typically UV active and less polar than the aldehyde.
-
Purity: >90% purity is expected; recrystallization from glacial acetic acid is optional if higher purity is required.
Protocol 2: True One-Pot Three-Component Synthesis
Best For: Generating diverse cores and decorations simultaneously from basic starting materials. Reaction: Chloroacetic acid + Thiourea (or substituted thiourea) + Aldehyde.
Materials
-
Component A: Chloroacetic acid (1.0 equiv)
-
Component B: Thiourea (or N-substituted thiourea for N3-diversification) (1.0 equiv)
-
Component C: Aromatic Aldehyde (1.0 equiv)
-
Catalyst/Buffer: Sodium Acetate (NaOAc) (3.0 equiv)
Step-by-Step Methodology
-
Mixture Setup: In a reaction vessel, dissolve Chloroacetic acid (10 mmol) and Thiourea (10 mmol) in 10 mL of Glacial Acetic Acid.
-
Cyclization Initiation: Add anhydrous Sodium Acetate (30 mmol). Stir for 5 minutes. Mechanism Note: NaOAc buffers the HCl generated during the cyclization of thiourea and chloroacetic acid to form the thiazolidinone core in situ.
-
Aldehyde Addition: Add the Aromatic Aldehyde (10 mmol) directly to the same pot.
-
Reaction: Reflux the mixture at 110–120°C for 3–4 hours .
-
Microwave Alternative: Irradiate at 120°C for 15–20 minutes.
-
-
Quenching: Pour the hot reaction mixture into crushed ice (approx. 50 g).
-
Precipitation: Stir vigorously. The yellow/orange precipitate (benzylidene derivative) will form immediately.
-
Purification: Filter the solid. Wash with excess water to remove unreacted chloroacetic acid and sodium salts. Recrystallize from ethanol if necessary.
Library Workflow & Data Summary
To manage library generation (e.g., 24-96 compounds), follow this batch logic:
Caption: High-throughput workflow for generating benzylidene thiazolidinone libraries.
Comparative Data: Catalyst Efficiency
Based on aggregated literature performance for 5-benzylidene-2,4-thiazolidinone synthesis.
| Catalyst | Conditions | Time | Typical Yield | Green Score |
| Piperidine | Ethanol, Reflux | 2-4 hrs | 70-85% | Moderate (Toxic base) |
| EDDA | Neat/Ethanol, MW | 5-10 min | 90-98% | High (Low loading) |
| Glycine | Solvent-free, MW | 5-8 min | 88-95% | Excellent (Bio-compatible) |
| Ionic Liquids | [bmim][PF6], 80°C | 30-60 min | 85-92% | High (Recyclable) |
References
-
Martinho, L. A., et al. (2025).[5] Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry. Link
-
Yang, D. H., et al. (2003). A convenient synthesis of 5-benzylidenethiazolidine-2,4-diones under microwave irradiation without solvent. Journal of Chemical Research. Link
-
Saini, N., et al. (2020).[3][6] Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Current Medicinal Chemistry. Link
-
Dandia, A., et al. (2006).[7] Efficient microwave enhanced regioselective synthesis of a series of benzimidazolyl/triazolyl spiro [indole-thiazolidinones]. Bioorganic & Medicinal Chemistry. Link
-
Pardeshi, R. K., et al. (2015). An eco-friendly solvent free one pot multi-component synthesis of Coumarin thiazolidinone derivatives. Der Pharma Chemica.[7][8] Link
Sources
- 1. BJOC - Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids [beilstein-journals.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. ijrpb.com [ijrpb.com]
Evaluating the Anti-Inflammatory Potential of Thiazol-4(5H)-one Compounds: A Guide to In Vitro and In Vivo Methodologies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established methods for evaluating the anti-inflammatory activity of thiazol-4(5H)-one compounds. This guide is designed to offer not just procedural steps but also the scientific rationale behind the selection of these assays, ensuring a robust and well-validated assessment of novel anti-inflammatory candidates.
Introduction to Thiazol-4(5H)-ones in Inflammation Research
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in a multitude of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Thiazol-4(5H)-ones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anti-inflammatory effects.[1][2] A comprehensive evaluation of these compounds requires a multi-faceted approach, employing a battery of in vitro and in vivo assays to elucidate their mechanism of action and therapeutic potential.
Section 1: In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays provide a controlled environment to dissect the specific molecular and cellular mechanisms by which thiazol-4(5H)-one compounds exert their anti-inflammatory effects. These assays are crucial for initial screening, structure-activity relationship (SAR) studies, and for understanding the compound's mode of action.
Inhibition of Cyclooxygenase-2 (COX-2) Activity
Scientific Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4] Thiazole derivatives have shown potent and selective COX-2 inhibitory activity.[3][5]
Experimental Workflow:
Caption: Workflow for COX-2 Inhibition Assay.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a framework for assessing the COX-2 inhibitory potential of thiazol-4(5H)-one compounds.[6][7]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Fluorometric probe (e.g., a probe that fluoresces upon oxidation by PGG2)
-
Arachidonic acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Thiazol-4(5H)-one test compounds
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader with kinetic capabilities
Procedure:
-
Reagent Preparation:
-
Reconstitute and dilute the COX-2 enzyme, fluorometric probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Keep enzyme solutions on ice.
-
Prepare a stock solution of the thiazol-4(5H)-one compounds in a suitable solvent (e.g., DMSO) and create a serial dilution in COX Assay Buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare a positive control (Celecoxib) and a vehicle control (assay buffer with the same final concentration of solvent as the test compounds).
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells of the 96-well plate.
-
Add 80 µL of the reaction mix (containing COX Assay Buffer and the fluorometric probe) to each well.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank (no enzyme) wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Vehicle Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.
Quantitative Data Summary:
| Compound | COX-2 IC50 (µM) |
| Thiazol-4(5H)-one Derivative 1 | [Insert Value] |
| Thiazol-4(5H)-one Derivative 2 | [Insert Value] |
| Celecoxib (Positive Control) | [Insert Value] |
Inhibition of Nitric Oxide (NO) Production in Macrophages
Scientific Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to the production of large amounts of nitric oxide (NO).[4] While NO has important physiological roles, its overproduction contributes to tissue damage and perpetuates the inflammatory response. Therefore, inhibiting iNOS-mediated NO production is a valid strategy for anti-inflammatory drug discovery. The murine macrophage cell line RAW 264.7 is a widely used model for studying LPS-induced inflammation and NO production.[8]
Experimental Workflow:
Caption: Workflow for Nitric Oxide Inhibition Assay.
Protocol: Griess Assay for Nitrite Determination in RAW 264.7 Macrophages
This protocol details the measurement of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages as an indicator of NO production.[8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Thiazol-4(5H)-one test compounds
-
L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the thiazol-4(5H)-one compounds or L-NAME for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control group (cells treated with LPS and vehicle) and a negative control group (untreated cells).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production for each compound concentration using the formula: % Inhibition = [1 - (Nitrite in Test Compound Group - Nitrite in Negative Control) / (Nitrite in Vehicle Control Group - Nitrite in Negative Control)] * 100
Quantitative Data Summary:
| Compound | % Inhibition of NO Production (at specified concentration) |
| Thiazol-4(5H)-one Derivative 1 | [Insert Value] |
| Thiazol-4(5H)-one Derivative 2 | [Insert Value] |
| L-NAME (Positive Control) | [Insert Value] |
Inhibition of Pro-inflammatory Cytokine Release
Scientific Rationale: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a pivotal role in orchestrating the inflammatory response.[9] Their overproduction is implicated in the pathogenesis of numerous inflammatory diseases. The ability of a compound to suppress the release of these cytokines from activated immune cells is a strong indicator of its anti-inflammatory potential.
Protocol: Measurement of TNF-α and IL-6 Release from LPS-Stimulated RAW 264.7 Cells by ELISA
Materials:
-
RAW 264.7 cells and culture reagents (as in 1.2)
-
LPS from E. coli
-
Thiazol-4(5H)-one test compounds
-
Dexamethasone (positive control)
-
Commercially available ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment as described in the nitric oxide assay (Section 1.2, steps 1 and 2). A typical incubation time for cytokine release is 18-24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and measuring the resulting colorimetric change.
-
Data Analysis:
-
Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve provided in the ELISA kit.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration.
Quantitative Data Summary:
| Compound | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release |
| Thiazol-4(5H)-one Derivative 1 | [Insert Value] | [Insert Value] |
| Thiazol-4(5H)-one Derivative 2 | [Insert Value] | [Insert Value] |
| Dexamethasone (Positive Control) | [Insert Value] | [Insert Value] |
Section 2: In Vivo Evaluation of Anti-Inflammatory Activity
In vivo models are indispensable for assessing the systemic anti-inflammatory effects of a compound, taking into account its pharmacokinetic and pharmacodynamic properties.
Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[10] The injection of carrageenan, a phlogistic agent, into the rat paw elicits a biphasic inflammatory response.[11] The initial phase is mediated by the release of histamine and serotonin, while the later phase is characterized by the production of prostaglandins and the infiltration of neutrophils. This model is particularly useful for evaluating the efficacy of compounds that inhibit prostaglandin synthesis, such as NSAIDs.[12]
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing acute anti-inflammatory activity in vivo.[7][10]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda carrageenan
-
Sterile 0.9% saline
-
Thiazol-4(5H)-one test compounds
-
Indomethacin or Diclofenac sodium (positive control)
-
Plethysmometer
-
Oral gavage needles or syringes for intraperitoneal injection
Procedure:
-
Animal Preparation:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups.
-
-
Dosing:
-
Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. The vehicle control group receives the vehicle alone.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: Increase in Paw Volume = Paw Volume at time 't' - Initial Paw Volume
-
Calculate the percentage of inhibition of edema for each group at each time point: % Inhibition = [1 - (Mean Increase in Paw Volume of Treated Group / Mean Increase in Paw Volume of Vehicle Control Group)] * 100
Quantitative Data Summary:
| Group | % Inhibition of Paw Edema at 3 hours |
| Thiazol-4(5H)-one Derivative 1 (Dose 1) | [Insert Value] |
| Thiazol-4(5H)-one Derivative 1 (Dose 2) | [Insert Value] |
| Indomethacin (Positive Control) | [Insert Value] |
Section 3: Mechanistic Insights into Anti-Inflammatory Action
Understanding the molecular pathways modulated by thiazol-4(5H)-one compounds is crucial for their development as therapeutic agents. Two key signaling pathways often implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Thiazolidinone derivatives have been shown to inhibit these pathways.[11][13]
Inhibition of NF-κB Signaling Pathway
Scientific Rationale: NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for COX-2, iNOS, and pro-inflammatory cytokines.[14] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Inhibition of NF-κB activation is a key target for anti-inflammatory therapies.
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB Signaling Pathway.
Modulation of MAPK Signaling Pathway
Scientific Rationale: The MAPK family of serine/threonine kinases, including p38 MAPK and ERK1/2, are key transducers of extracellular signals that regulate inflammatory responses.[15][16] Activation of p38 MAPK, in particular, leads to the production of pro-inflammatory cytokines and the expression of COX-2 and iNOS. Therefore, targeting the MAPK pathway is another important strategy for controlling inflammation.
Signaling Pathway Diagram:
Caption: Modulation of the p38 MAPK Signaling Pathway.
Conclusion
The evaluation of the anti-inflammatory activity of thiazol-4(5H)-one compounds requires a systematic and multi-pronged approach. The in vitro assays detailed in this guide provide a robust platform for initial screening and mechanistic elucidation, while the in vivo model allows for the assessment of systemic efficacy. By understanding the underlying principles of these assays and their relationship to the key inflammatory signaling pathways, researchers can effectively characterize the therapeutic potential of this promising class of compounds.
References
-
Abu-Ghefreh, A. A., & El-Sayed, M. A.-A. (2021). Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZD-OCH2 CH3). Avicenna Journal of Medical Biochemistry, 9(2), 48-53. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30037–30053. [Link]
-
Bui, T. M., & Lee, Y. M. (2018). New thiazolidinedione LPSF/GQ-2 inhibits NFκB and MAPK activation in LPS-induced acute lung inflammation. International Immunopharmacology, 59, 216–224. [Link]
-
El-Sofany, W. I., Toumi, A., Latif, S., Al-Otaibi, L. M., Al-Omair, M. A., Al-Salahi, R., ... & Kassem, A. F. (2025). Design, synthesis and in Silico evaluation of novel thiazol-4(5H)-one-appended isatin–triazole hybrids with protective effects against inflammation, oxidative stress, and lymphocyte infiltration in a type 1 diabetic rat model. Chemical Physics Impact, 11, 100930. [Link]
-
Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Gürsoy, E. A., & Gürkan, A. S. (2022). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved February 15, 2026, from [Link]
-
Kaminskyy, D., & Lesyk, R. (2016). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Pharmaceutical Chemistry Journal, 50(10), 655–662. [Link]
-
Lee, J. H., & Kim, G. H. (2021). The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells. Marine Drugs, 19(10), 548. [Link]
-
Lesyk, R., & Zimenkovsky, B. (2017). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. Iranian Journal of Pharmaceutical Research, 16(1), 222–234. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved February 15, 2026, from [Link]
-
Patel, R. V., Patel, P. K., & Kumari, P. (2019). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Molecules, 24(22), 4095. [Link]
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Pop, C. E., & Ștefănuț, M. N. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1495. [Link]
-
Rauf, A., & Sharma, R. (2018). New thiazolidinedione LPSF/GQ-2 inhibits NFκB and MAPK activation in LPS-induced acute lung inflammation. International Immunopharmacology, 59, 216-224. [Link]
-
Singh, U. P., & Singh, N. P. (2010). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research Analysis, 1(1), 1-7. [Link]
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Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 161-170). Humana, New York, NY. [Link]
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T R, S., & S, A. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]
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Tsikas, D. (1997). Measurement of nitrite and nitrate in biological fluids by gas chromatography-mass spectrometry and by the Griess assay: problems with the Griess assay--solutions by gas chromatography-mass spectrometry. Analytical biochemistry, 244(2), 208–220. [Link]
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Feelisch, M., & Noack, E. (1997). Nitric oxide production by endothelial cells: comparison of three methods of quantification. Life sciences, 61(12), 1149–1157. [Link]
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Protocol Online. (2008). Sensitivity of Griess Reagent. Retrieved February 15, 2026, from [Link]
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Lee, J. C., & Young, P. R. (1997). The role of p38 MAPK in the induction of intestinal inflammation by dietary oxysterols: modulation by wine phenolics. Food & function, 8(1), 11-20. [Link]
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Bührmann, M., Wiedemann, B. M., Müller, M. P., Hardick, J., Ecke, M., & Rauh, D. (2017). Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK. PloS one, 12(9), e0184627. [Link]
-
Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et biophysica acta, 1754(1-2), 253–262. [Link]
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ResearchGate. (n.d.). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved February 15, 2026, from [Link]
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George, S. J., & Johnson, J. L. (2010). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of immunological methods, 360(1-2), 37–45. [Link]
-
Kim, M.-S., & Kim, Y.-H. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. Bioorganic & Medicinal Chemistry, 99, 117578. [Link]
-
Kumar, A., & Kumar, S. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1709. [Link]
Sources
- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Kinetic Characterization of (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one as a Tyrosinase Inhibitor
[1][2]
Introduction & Scope
The compound (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one belongs to the 2-phenylthiazol-4(5H)-one class, a scaffold frequently investigated for its ability to inhibit melanogenesis. This specific chemotype acts primarily by inhibiting Tyrosinase , the rate-limiting enzyme in the melanin biosynthetic pathway.[1]
While this scaffold shows high potency (often nanomolar to low micromolar IC50), it is structurally related to "frequent hitter" (PAINS) classes. Therefore, this protocol is designed not just to measure inhibition, but to rigorously validate the mechanism of action, distinguishing true enzymatic inhibition from non-specific aggregation or redox interference.
Mechanism of Action
Tyrosinase is a copper-containing metalloenzyme that catalyzes two distinct reactions:[1]
-
Monophenolase activity: Hydroxylation of L-Tyrosine to L-DOPA.
-
Diphenolase activity: Oxidation of L-DOPA to DOPAquinone.
This protocol focuses on the Diphenolase activity using L-DOPA as the substrate. The inhibitor competes with L-DOPA at the active site, preventing the formation of DOPAquinone, which spontaneously cyclizes to DOPAchrome (a chromophore absorbing at 475 nm).
Critical Pre-Assay Considerations
Author's Note: Failure to address these factors is the leading cause of irreproducible data with thiazolone derivatives.
A. Solubility & Solvent Tolerance
This compound is highly lipophilic.
-
Stock Solvent: DMSO (Dimethyl sulfoxide).
-
Max Assay Concentration: The final DMSO concentration in the well must be kept < 1% (v/v) . Higher concentrations can denature Tyrosinase, leading to false positives.
B. The "PAINS" Filter (Aggregation)
Thiazol-4-ones can form colloidal aggregates that sequester enzymes non-specifically.
-
Control: You must run a validation condition containing 0.01% Triton X-100 . If the IC50 shifts significantly (>3-fold) in the presence of detergent, the inhibition is likely due to aggregation, not specific binding.
C. Redox Interference
Since the assay measures an oxidation reaction, compounds with strong antioxidant properties can chemically reduce DOPAquinone back to L-DOPA, masking the enzymatic activity.
-
Check: If the compound is a known antioxidant (common for benzylidene derivatives), confirm inhibition via a secondary method (e.g., oxygen consumption assay) if results are ambiguous.
Materials & Reagents
| Reagent | Specification | Storage |
| Enzyme | Mushroom Tyrosinase (lyophilized powder) | -20°C |
| Substrate | L-DOPA (L-3,4-dihydroxyphenylalanine) | 4°C (Dark) |
| Inhibitor | (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one | -20°C |
| Control | Kojic Acid (Standard competitive inhibitor) | RT |
| Buffer | 50 mM Phosphate Buffer (pH 6.8) | 4°C |
| Detergent | Triton X-100 (Molecular Biology Grade) | RT |
Experimental Protocol
Step 1: Reagent Preparation[4]
-
Phosphate Buffer (50 mM, pH 6.8): Mix NaH₂PO₄ and Na₂HPO₄. Adjust pH strictly to 6.8 (Tyrosinase is pH-sensitive).
-
Tyrosinase Solution (1000 U/mL): Dissolve lyophilized powder in cold Phosphate Buffer. Prepare fresh on ice.
-
L-DOPA Substrate (5 mM): Dissolve L-DOPA in Phosphate Buffer. Note: L-DOPA oxidizes rapidly in air (turns black). Prepare immediately before use and protect from light.
-
Inhibitor Stock: Prepare a 10 mM stock in 100% DMSO. Perform serial dilutions (e.g., 100 µM to 0.1 µM) in DMSO, ensuring the final DMSO spike into the buffer is constant.
Step 2: Assay Plate Setup (96-Well)
Design the plate to include the following conditions in triplicate:
| Well Type | Buffer (µL) | Enzyme (µL) | Inhibitor/DMSO (µL) | Substrate (L-DOPA) (µL) |
| Blank (No Enzyme) | 140 | 0 | 10 (DMSO only) | 50 |
| Negative Control (100% Activity) | 120 | 20 | 10 (DMSO only) | 50 |
| Test Compound | 120 | 20 | 10 (Compound) | 50 |
| Positive Control (Kojic Acid) | 120 | 20 | 10 (Kojic Acid) | 50 |
| Compound Background | 140 | 0 | 10 (Compound) | 50 |
Note: The "Compound Background" well controls for the intrinsic absorbance of the benzylidene derivative at 475 nm.
Step 3: Execution Workflow
-
Add Components: Add Buffer, Enzyme, and Inhibitor to the wells.
-
Pre-Incubation: Incubate at 25°C for 10 minutes . This allows the inhibitor to equilibrate with the enzyme active site.
-
Initiation: Add 50 µL of L-DOPA to all wells using a multi-channel pipette.
-
Kinetic Read: Immediately place in a microplate reader.[1]
Data Analysis & Validation
Calculation of Reaction Velocity (V)
-
Plot Absorbance (475 nm) vs. Time (min).
-
Select the linear portion of the curve (typically 2–10 mins).
-
Calculate the slope (
) for each well.[1]
Percent Inhibition
1IC50 Determination
Fit the % Inhibition data against log[Inhibitor Concentration] using a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.
Mode of Inhibition (Lineweaver-Burk)
To confirm the competitive mechanism characteristic of this scaffold:
-
Run the assay at varying L-DOPA concentrations (0.5, 1.0, 2.0, 5.0 mM).
-
Plot
vs. . -
Competitive Profile: Lines should intersect at the Y-axis (
is unchanged, increases).
Visualization of Workflows
Figure 1: Assay Workflow Diagram
Caption: Step-by-step workflow for the colorimetric Tyrosinase inhibition assay.
Figure 2: Mechanism of Action & Inhibition
Caption: Pathway showing the enzymatic conversion of L-DOPA and the competitive blockade by the inhibitor.
Troubleshooting Guide
| Observation | Probable Cause | Solution |
| Precipitation in Well | Compound insolubility | Reduce max concentration; ensure DMSO < 1%. |
| High Background Abs | Compound is colored | Use "Compound Background" wells for subtraction. |
| Non-Linear Kinetics | Enzyme instability or substrate depletion | Reduce Enzyme concentration; measure only initial 5 mins. |
| No Inhibition | Compound degradation | Check stock purity; ensure fresh L-DOPA preparation. |
| Steep Inhibition Curve | Aggregation (PAINS) | Repeat assay with 0.01% Triton X-100. |
References
-
Design, Synthesis, and In Vitro Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives. Source: MDPI (Molecules), 2023. Context: Establishes the synthesis and kinetic profile of the specific (5Z)-benzylidene-2-phenylthiazol-4-one scaffold against mushroom tyrosinase. URL:[Link]
-
5-(Substituted benzylidene)thiazol-4(5H)-one Derivatives as Novel Tyrosinase Inhibitors. Source: Biological and Pharmaceutical Bulletin, 2015.[7][8] Context: Provides the foundational IC50 values and competitive inhibition mechanism for this chemical class. URL:[Link][8]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents. Source: PMC (NIH), 2023. Context: Discusses the biological versatility and potential "off-target" effects (PAINS/Aggregation) of the thiazolidin-4-one core. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of a Novel Class of Anti-Melanogenic Compounds, (Z)-5-(Substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one Derivatives, and Their Reactive Oxygen Species Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights [mdpi.com]
- 8. (Z)-2-(Benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one Derivatives as Novel Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalyst Optimization for the Synthesis of 5-Benzylidene-2-Phenyl-Thiazolone
This Application Note is structured as a high-level technical guide for researchers optimizing the synthesis of 5-benzylidene-2-phenylthiazol-4(5H)-one . It prioritizes mechanistic insight, catalyst efficiency, and green chemistry principles.
Executive Summary
The synthesis of 5-benzylidene-2-phenylthiazol-4(5H)-one (BPT) derivatives has garnered significant attention due to their potent bioactivity as tyrosinase inhibitors and antimelanogenic agents. Traditional protocols utilizing sodium acetate in glacial acetic acid often suffer from prolonged reaction times (24–168 hours) and variable yields.
This guide outlines an optimized catalytic protocol shifting from weak acidic buffers to organocatalytic base systems (Piperidine/Ethanol) and Microwave-Assisted Synthesis (MAS) . This optimization reduces reaction time to <3 hours while improving stereoselectivity for the bioactive (Z)-isomer.
Structural Disambiguation
Note on Nomenclature: The prompt specifies "5-benzylidene-2-phenyl-thiazolone."[1] This numbering corresponds to the thiazol-4-one core (where the active methylene is at position 5). This is distinct from the sulfur analogue of the Erlenmeyer azlactone (4-benzylidene-2-phenyl-thiazol-5-one). This guide focuses on the 4-one scaffold as described in recent bioactive literature [1, 2].
Mechanistic Insight & Catalyst Landscape
The formation of the benzylidene bridge occurs via a Knoevenagel-type condensation between the active methylene group of 2-phenylthiazol-4(5H)-one and an aromatic aldehyde.
Reaction Mechanism
The reaction is driven by the acidity of the C5 protons on the thiazolone ring.
-
Deprotonation: A base catalyst abstracts a proton from C5, generating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the benzaldehyde.
-
Dehydration: Spontaneous elimination of water yields the exocyclic double bond.
-
Stereoselectivity: Steric hindrance between the phenyl ring and the thiazolone carbonyl typically favors the (Z)-configuration [1].
Catalyst Performance Matrix
The choice of catalyst dictates the rate-determining step (enolization).
| Catalyst System | Conditions | Time | Yield | Green Score | Notes |
| NaOAc / AcOH | Reflux (118°C) | 1–7 Days | 36–93% | Low | Traditional method. Slow kinetics due to weak basicity of acetate. High thermal load [2]. |
| Piperidine / EtOH | Reflux (78°C) | 0.5–2.5 Hrs | 41–81% | Med | Recommended. Stronger base facilitates rapid enolization. Cleaner workup [1]. |
| MgO / Al₂O₃ | Microwave (MW) | 5–15 Mins | 85–95% | High | Heterogeneous solid support. Excellent for library generation. Solvent-free potential [3].[2][3] |
| L-Proline | Methanol / RT | 4–6 Hrs | 75–85% | High | Organocatalytic/Biomimetic. Milder, but slower than MW [4]. |
Visualizing the Pathway
The following diagram illustrates the mechanistic flow and the critical decision points for catalyst selection.
Fig 1. Mechanistic pathway of the Knoevenagel condensation. The choice of base directly impacts the deprotonation efficiency at C5.
Optimized Experimental Protocol
This protocol utilizes the Piperidine/Ethanol system, balancing speed, yield, and ease of purification. It is superior to the acetic acid method for library synthesis.
Materials
-
Reagent A: 2-Phenylthiazol-4(5H)-one (Synthesize via thiobenzamide + ethyl bromoacetate if not commercially available).
-
Reagent B: Substituted Benzaldehyde (1.0 equiv).
-
Catalyst: Piperidine (0.1 – 0.2 equiv).
-
Solvent: Absolute Ethanol.
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-phenylthiazol-4(5H)-one (1.0 mmol) and the corresponding benzaldehyde (1.0 mmol) in absolute ethanol (10 mL).
-
Catalysis: Add Piperidine (0.1 mmol, ~10 µL) dropwise to the solution.
-
Expert Note: If using acid-sensitive aldehydes, substitute Piperidine with L-Proline (10 mol%).
-
-
Reaction: Reflux the mixture at 78°C for 1–2 hours .
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a bright yellow/orange spot; the starting thiazolone is UV active but less colored.
-
-
Workup (Crystallization):
-
Cool the reaction mixture to room temperature.
-
Chill in an ice bath for 30 minutes to maximize precipitation.
-
Filter the precipitate under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) and cold water (2 x 5 mL) to remove piperidine salts.
-
-
Purification: Recrystallize from hot ethanol or an Ethanol/DMF mixture if the product is highly insoluble.
Quality Control (Self-Validation)
-
Appearance: Products are typically yellow to orange solids.
-
NMR Validation:
-
Look for the olefinic proton singlet (–CH= ) around δ 7.8 – 8.1 ppm .
-
Confirm (Z)-geometry by checking the coupling constants in 13C-NMR if necessary, though the chemical shift of the vinyl proton is diagnostic [1].
-
-
Melting Point: Sharp melting points (>200°C for many derivatives) indicate high purity.
Troubleshooting & Optimization Logic
If yields are low (<50%) or reaction times exceed 3 hours, apply the following logic flow:
Fig 2. Troubleshooting logic for Knoevenagel condensation based on electronic effects of the aldehyde.
Critical Parameters
-
Moisture Sensitivity: While water is a byproduct, excessive initial moisture can inhibit the imine/enamine intermediate formation if using amine catalysts. Use dry ethanol.
-
Steric Hindrance: Ortho-substituted aldehydes may require Microwave Irradiation (150W, 80°C, 10 min) to overcome steric barriers.
References
-
Kang, K. H., et al. (2015).[4] "5-(Substituted benzylidene)thiazol-4(5H)-one Derivatives as Novel Tyrosinase Inhibitors." Biological and Pharmaceutical Bulletin. Available at: [Link]
-
Ha, Y. J., et al. (2018).[5] "Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives." Molecules. Available at: [Link]
-
Pansare, D. N., et al. (2024).[6] "One-Pot Synthesis of the 5-Benzylidene-2-thioxothiazolidin-4-one Derivative and Screening of Metal Catalysts." Russian Journal of Organic Chemistry. Available at: [Link]
-
Karimi-Jaberi, Z., & Pooladian, B. (2012). "L-Proline catalyzed synthesis of azlactones." Green Chemistry Letters and Reviews. (Cited as comparative organocatalysis protocol). Available at: [Link]
Sources
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- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. (Z)-2-(Benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one Derivatives as Novel Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving challenges in the synthesis of (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one . As Senior Application Scientists, our goal is to move beyond mere protocols, offering a deep dive into the causality behind experimental choices to empower your research and maximize your yield.
Frequently Asked Questions (FAQs): Synthesis Fundamentals
This section addresses foundational questions regarding the synthesis and mechanism.
Q1: What is the primary reaction mechanism for the synthesis of (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one?
The synthesis is primarily achieved through a Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (2-phenyl-1,3-thiazol-4(5H)-one) with a carbonyl compound (benzaldehyde).[1][2] The reaction proceeds via a nucleophilic addition of the deprotonated thiazolone to the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.[2] This is mechanistically related to the Erlenmeyer-Plöchl azlactone synthesis, where an oxazolone (azlactone) intermediate is used.[3][4]
Q2: What is the role of the base catalyst in this reaction?
The base catalyst is critical for the reaction to proceed. Its primary role is to abstract the acidic proton from the C-5 methylene group of the 2-phenyl-1,3-thiazol-4(5H)-one ring. This deprotonation generates a resonance-stabilized carbanion (enolate), which is a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde, initiating the condensation.[5] Common bases used include piperidine, sodium acetate, or potassium carbonate.[6][7][8]
Q3: Why is the (Z)-isomer the predominantly formed and desired product?
The formation of the thermodynamically more stable (Z)-isomer is generally favored. The stereochemistry of the final product is often confirmed using advanced NMR techniques, such as analyzing the 3JC,Hβ coupling constant in 1H-coupled 13C NMR spectra.[6][7] The planarity of the conjugated system in the (Z)-isomer contributes to its stability.
Visualizing the Synthetic Workflow
To provide a clear overview, the general experimental workflow is outlined below.
Caption: General two-step synthesis workflow.
Troubleshooting Guide: From Low Yield to Impure Product
This core section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Suboptimal Reaction Conditions: Temperature too low or reaction time too short.[9] 2. Ineffective Catalyst: The chosen base may be too weak, or its concentration may be insufficient. 3. Poor Quality Starting Materials: Impurities in reactants or wet solvents can inhibit the reaction.[9][10] 4. Product Degradation: Excessive heat or prolonged reaction times can cause the product to decompose.[11] | 1. Incrementally increase the reaction temperature (e.g., from room temperature to reflux) and monitor progress via TLC.[12] Consider microwave-assisted synthesis for faster reaction times.[13] 2. Screen different base catalysts. Piperidine is often effective in ethanol, while sodium acetate in acetic acid is another common choice.[7][14] 3. Ensure reactants are pure. Recrystallize or distill starting materials if necessary. Use anhydrous solvents. 4. Monitor the reaction to identify the point of maximum product formation before degradation begins. |
| Formation of Multiple Side Products | 1. Side Reactions: Competing reactions can occur, especially under harsh conditions (e.g., very high temperatures or strongly basic conditions). 2. Isomerization: Formation of the undesired (E)-isomer. | 1. Lower the reaction temperature.[15] Use a milder base or reduce its concentration. 2. The Knoevenagel condensation for this system typically yields the (Z)-isomer stereoselectively.[6] If isomers are detected, purification by column chromatography may be necessary. |
| Difficulty in Product Purification | 1. Oily Product: The crude product may precipitate as an oil instead of a solid, making filtration difficult. 2. Persistent Impurities: Impurities co-crystallize with the product. | 1. After reaction completion, pour the mixture into ice-cold water to induce precipitation of a solid.[16] If an oil persists, try triturating with a non-polar solvent like hexane. 2. Recrystallize from a different solvent system. Ethanol is commonly reported to yield pure, yellowish solids.[17] If this fails, silica gel column chromatography using a hexane/ethyl acetate gradient is a reliable alternative.[18] |
| Inconsistent Spectroscopic Data | 1. Incorrect Structure: The reaction may have yielded an unexpected product. 2. Contamination: Residual solvent or starting materials present in the final product. | 1. Thoroughly analyze ¹H NMR, ¹³C NMR, and mass spectrometry data. Key signals to confirm include the benzylidene proton (=CH) singlet around 7.9-8.1 ppm and the carbonyl (C=O) signal in the IR spectrum around 1680-1715 cm⁻¹.[17][19][20] 2. Ensure the product is thoroughly dried under vacuum to remove residual solvent. Check NMR for characteristic solvent peaks. |
Optimization Protocols & Advanced Troubleshooting
Q4: My yield is consistently moderate (~50-60%). How can I optimize the reaction conditions for a higher yield?
Systematic optimization is key. We recommend a Design of Experiments (DoE) approach, but a simplified practical method involves screening key parameters.
Recommended Optimization Strategy:
-
Catalyst and Solvent Screening: The choice of base and solvent is interdependent and highly influential. The table below summarizes conditions from various literature reports that can serve as excellent starting points.
-
Temperature Titration: Once a promising catalyst/solvent system is identified, perform the reaction at different temperatures (e.g., 50 °C, 78 °C [refluxing ethanol], 100 °C) to find the optimal balance between reaction rate and product stability.[21]
-
Stoichiometry: While a 1:1 ratio of the thiazolone to benzaldehyde is theoretically required, using a slight excess of the more volatile or less expensive reactant (typically benzaldehyde, ~1.1-1.3 equivalents) can drive the reaction to completion.[22]
| Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Piperidine (0.3 eq.) | Ethanol | 78 °C (Reflux) | 41-81% | [6][7] |
| Sodium Acetate (NaOAc) | Acetic Acid (AcOH) | Reflux | 36-93% | [14] |
| Potassium Carbonate (K₂CO₃) | Water | Room Temp. | High Yield | [23] |
| Glycine | Solvent-free | Microwave (400W) | ~85% | [22] |
Q5: I am struggling with a low-yield problem. What logical steps should I follow to diagnose the issue?
When troubleshooting, a systematic approach prevents wasted effort. Follow this decision tree to logically diagnose the problem.
Caption: Troubleshooting decision tree for low yield.
By methodically addressing these potential failure points, from the integrity of your starting materials to the final purification steps, you can effectively diagnose and solve issues hampering your synthesis, leading to improved yields and product purity.
References
-
Synthesis of (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues with antitubercular activity. (2019). ResearchGate. [Link]
-
2-((substituted phenyl) amino)thiazol-4(5H)-one analogues with antitubercular activity. Journal of Taibah University for Science. [Link]
-
Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds. (2023). MDPI. [Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (2024). ACS Omega. [Link]
-
Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. (2021). MDPI. [Link]
-
Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. (2021). PMC. [Link]
-
Synthesis, spectroscopic characterization and antimicrobial activity of 5-arylidene-2-substituted-1,3-thiazol-4-one. Der Pharma Chemica. [Link]
-
Synthesis of Some 5-(Substituted Benzylidene)-3-Phenyl-2-Phenylimino-1,3-Thiazolidin-4-Ones Under Ultrasound Irradiation. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. (2024). PMC. [Link]
-
Synthesis and Characterization of Some Thiazole Derivatives. Social Research Foundation. [Link]
-
Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds. (2023). PMC. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
-
An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. (2026). ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H) - Ones. (2025). Texila International Journal. [Link]
-
Solvent-Free Synthesis of 5-Benzylidene-2-thioxothiazolidin-4-ones and Thiazolidine-2,4-diones Catalyzed by Glycine under Microwave Irradiation. (2025). ResearchGate. [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2020). PMC. [Link]
-
Erlenmeyer-Plochl Azlactone Synthesis. Name Reactions in Organic Synthesis. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]
-
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. (2009). NIH. [Link]
-
Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. (2021). PMC. [Link]
-
(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. (2018). MDPI. [Link]
-
Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. (2026). ResearchGate. [Link]
-
REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE. Ahmad Momeni Tikdar. [Link]
-
A simple and efficient method for the synthesis of Erlenmeyer azlactones. (2025). ResearchGate. [Link]
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Organic Syntheses. [Link]
-
Effect of reaction temperature on the yield of... (2012). ResearchGate. [Link]
-
Erlenmeyer-Plochl Azalactone Synthesis Mechanism. (2022). YouTube. [Link]
-
Synthesis of novel thiazolone-based compounds containing pyrazoline moiety and evaluation of their anticancer activity. (2009). PubMed. [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity?. (2023). Biotage. [Link]
-
Effect of Temperature on the Purity and Yield of Aspirin. (2022). AWS. [Link]
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- 4. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
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- 7. Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
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- 13. Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting low reaction rates in thiazolidinone Knoevenagel condensation
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Low Reaction Rates & Yields
This section addresses the most common and frustrating issue in thiazolidinone synthesis via Knoevenagel condensation: low or inconsistent product yields. Each point provides a diagnosis of the potential problem and a validated solution.
Issue 1: My reaction is sluggish or not proceeding to completion.
Q: I've set up my Knoevenagel condensation of a thiazolidinone with an aromatic aldehyde, but TLC analysis shows significant starting material even after an extended period. What's going wrong?
A: A stalled or slow reaction points to several potential bottlenecks in the catalytic cycle and reaction equilibrium. Let's dissect the possibilities:
Possible Cause 1: Inefficient Deprotonation of the Thiazolidinone
The reaction mechanism hinges on the deprotonation of the active methylene group at the C5 position of the thiazolidinone ring to form a nucleophilic enolate.[1][2] If this step is inefficient, the entire reaction slows down.
-
Expertise & Experience: The acidity of the C5 protons is critical. Thiazolidinone derivatives like rhodanine are generally more reactive than 2,4-thiazolidinedione due to the electron-withdrawing effect of the thiocarbonyl group, which further acidifies the adjacent methylene protons.[2]
-
Solution:
-
Catalyst Choice: Ensure your base is appropriate. Weak amine bases like piperidine or triethylamine are standard.[3][4] For particularly stubborn substrates, a slightly stronger, non-nucleophilic base might be required, but be cautious of self-condensation of the aldehyde with overly strong bases.[3][5]
-
Catalyst Loading: Insufficient catalyst will naturally lead to a slow reaction. While catalytic amounts are typical, for problematic substrates, increasing the catalyst loading to 10-20 mol% can be beneficial.[4]
-
Possible Cause 2: Unfavorable Reaction Equilibrium
The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[5][6] The accumulation of water can drive the equilibrium back towards the starting materials.
-
Trustworthiness: A self-validating protocol will always account for byproducts that can inhibit the reaction.
-
Solution:
Possible Cause 3: Suboptimal Solvent and Temperature
The choice of solvent and reaction temperature profoundly impacts reaction rates by influencing solubility, catalyst activity, and the stability of intermediates.[1]
-
Expertise & Experience: While many Knoevenagel condensations proceed at room temperature, gentle heating is often necessary to achieve reasonable reaction times, especially with less reactive aldehydes.[5]
-
Solution:
-
Solvent Optimization: Polar aprotic solvents like DMF can accelerate the reaction by stabilizing charged intermediates.[5][7] However, for greener approaches, polar protic solvents like ethanol are also widely used and effective.[1][2] If solubility is an issue, a co-solvent system might be necessary.
-
Temperature Adjustment: Gradually increase the reaction temperature, for instance, to 60-90°C, while monitoring the reaction progress by TLC.[5] Microwave irradiation can also be a powerful tool to dramatically shorten reaction times and improve yields.[4][8]
-
Issue 2: My reaction works, but the yield is consistently low.
Q: I'm getting my desired product, but the isolated yield is much lower than expected. Where am I losing my product?
A: Low isolated yields can stem from incomplete reactions, side product formation, or issues during workup and purification.
Possible Cause 1: Side Product Formation
Several side reactions can compete with the desired Knoevenagel condensation, consuming your starting materials and reducing the yield of the target compound.
-
Expertise & Experience: Self-condensation of the aldehyde, particularly with strong bases, is a common side reaction.[3][5] Michael addition of the thiazolidinone enolate to the α,β-unsaturated product can also occur, leading to undesired oligomers.[5]
-
Solution:
-
Base Strength: Use a weak base like piperidine, pyridine, or an ammonium salt to minimize aldehyde self-condensation.[3]
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the thiazolidinone can sometimes help to ensure the complete consumption of the more valuable aldehyde.[5]
-
Reaction Monitoring: Monitor the reaction closely by TLC and stop the reaction as soon as the starting aldehyde is consumed to prevent the formation of Michael adducts and other byproducts.[9]
-
Possible Cause 2: Product Precipitation and Workup Issues
The Knoevenagel product is often a crystalline solid that may precipitate from the reaction mixture. Inefficient recovery during workup is a common source of yield loss.
-
Trustworthiness: A robust protocol includes a well-defined and efficient workup procedure.
-
Solution:
-
Cooling and Filtration: After the reaction is complete, cool the reaction mixture in an ice bath to maximize precipitation of the product.[10] Collect the solid by filtration and wash with a cold solvent to remove impurities.[10][11]
-
Extraction: If the product does not precipitate, an aqueous workup followed by extraction with an appropriate organic solvent is necessary. Ensure the pH of the aqueous layer is adjusted to ensure the product is in a neutral, less water-soluble form.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Knoevenagel condensation of thiazolidinones?
A: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, some general guidelines apply:
-
Weak Amine Bases: Piperidine and triethylamine are the most commonly used and are effective for a wide range of substrates.[3][4]
-
Ammonium Salts: Ammonium salts like ammonium acetate can be effective, particularly in solvents like acetic acid.[2]
-
Greener Alternatives: For more environmentally friendly protocols, catalysts like ethylenediamine diacetate (EDDA) and even baker's yeast have been successfully employed.[12][13] Some reactions can even proceed without a catalyst in water, although this may require elevated temperatures.[14]
Q2: How do I choose the right solvent for my reaction?
A: The solvent plays a crucial role in reactant solubility and stabilization of intermediates.[1]
-
Polar Aprotic Solvents: DMF and acetonitrile often give good to excellent yields and faster reaction rates.[5][7]
-
Polar Protic Solvents: Ethanol is a widely used and effective "green" solvent.[1][2] Water can also be an excellent solvent for certain Knoevenagel condensations, sometimes even without a catalyst.[14]
-
Nonpolar Solvents: Toluene is often used, especially when a Dean-Stark apparatus is employed for water removal.[2]
-
Solvent-Free Conditions: In some cases, solvent-free reactions, often assisted by microwave irradiation or grinding, can provide high yields and simplify purification.[5][11]
Q3: Can steric hindrance from my aldehyde or thiazolidinone affect the reaction?
A: Yes, significant steric hindrance around the aldehyde's carbonyl group or the thiazolidinone's active methylene can slow down the reaction.
-
Expertise & Experience: Aromatic aldehydes with bulky ortho substituents may react more slowly than their para- or meta-substituted counterparts.
-
Solution: For sterically hindered substrates, you may need to use more forcing conditions, such as a more active catalyst, higher temperatures, or longer reaction times.[5]
Experimental Protocols & Data
General Protocol for Thiazolidinone Knoevenagel Condensation
This protocol provides a starting point for the synthesis of 5-arylidenethiazolidinones. Optimization of specific parameters may be required for your particular substrates.
-
To a solution of the thiazolidinone (1.0 eq) and the aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or toluene, ~0.5 M), add the catalyst (e.g., piperidine, 10 mol%).
-
If using toluene, equip the reaction flask with a Dean-Stark apparatus.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, washing with cold solvent.
-
If no solid forms, remove the solvent under reduced pressure. To the residue, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography as needed.
Table 1: Comparison of Common Catalysts and Solvents
| Catalyst | Solvent | Typical Temperature | Key Advantages | Reference |
| Piperidine | Ethanol | Reflux | Widely applicable, good yields | [2] |
| Triethylamine | Toluene | Reflux | Effective with Dean-Stark | [4] |
| Ammonium Acetate | Acetic Acid | Reflux | Good for certain substrates | [2] |
| EDDA | Solvent-free | 80 °C | Green, efficient | [12] |
| None | Water | 50-100 °C | Environmentally benign | [14] |
Visualizing the Process
Diagram 1: Knoevenagel Condensation Mechanism
Caption: The three key steps of the Knoevenagel condensation.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical approach to diagnosing and solving low yield issues.
References
-
Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES.. - ResearchGate. Available at: [Link]
-
Mashrai, A., Dar, A. M., Mir, S., & Shamsuzzaman. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Med chem (Los Angeles), 6(4), 280-291. Available at: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. Available at: [Link]
-
Martinho, L. A., Praciano, V. H. J. G., Matos, G. D. R., Gatto, C. C., & Andrade, C. K. Z. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 21, 2618–2636. Available at: [Link]
-
Al-Sultani, K. H., & Al-Majidi, S. M. H. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(19), 5998. Available at: [Link]
-
Optimization of conditions for Knoevenagel condensation reaction [a] - ResearchGate. Available at: [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. Available at: [Link]
-
Effects of various solvents on Knoevenagel condensation - ResearchGate. Available at: [Link]
-
Optimization conditions of Knoevenagel condensation reactions. - ResearchGate. Available at: [Link]
-
Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., ... & Kokotos, C. G. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC. Available at: [Link]
-
Mechanism of Knoevenagel condensation reaction of TZD. - ResearchGate. Available at: [Link]
-
4-Thiazolidinone- A New Profile of Various Pharmacological Activities - orientjchem.org. Available at: [Link]
-
solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. Available at: [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at: [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Available at: [Link]
-
Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. Available at: [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Available at: [Link]
-
Synthesis of thiazolidinone by Knoevenagel condensation. - ResearchGate. Available at: [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst † - Sciforum. Available at: [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. Available at: [Link]
- CN103351270B - Method for catalyzing Knoevenagel condensation reaction by using function ion liquid - Google Patents.
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. Available at: [Link]
-
Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds - Oreate AI Blog. Available at: [Link]
-
Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed. Available at: [Link]
-
Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - ResearchGate. Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. Available at: [Link]
Sources
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- 4. BJOC - Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids [beilstein-journals.org]
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- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Validation & Comparative
Mass spectrometry fragmentation patterns of 2-phenyl-1,3-thiazol-4(5H)-one
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-phenyl-1,3-thiazol-4(5H)-one: A Comparative Analysis
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the thiazolone scaffold holds a significant place due to its diverse pharmacological activities. 2-phenyl-1,3-thiazol-4(5H)-one, a representative of this class, requires rigorous analytical characterization. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only accurate mass measurements but also invaluable structural information through the analysis of fragmentation patterns.
This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the gas-phase fragmentation behavior of 2-phenyl-1,3-thiazol-4(5H)-one. We will dissect the fragmentation pathways under different ionization regimes, compare its behavior with related structures, and provide robust experimental protocols for reproducible data acquisition. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar molecular entities.
Core Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The most probable cleavages occur at the weakest bonds and lead to the formation of the most stable positive ions (cations or radical cations). For 2-phenyl-1,3-thiazol-4(5H)-one (Molecular Weight: 193.24 g/mol ), the primary sites of fragmentation are the bonds within the thiazolone ring and the bond connecting the phenyl substituent. The ionization method employed significantly influences the resulting mass spectrum.
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a high-energy ("hard") ionization technique that imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule.
The molecular ion (M⁺˙) at m/z 193 is expected to be observed. The subsequent fragmentation is dictated by the stability of the resulting fragments. A key fragmentation pathway for thiazole derivatives involves the cleavage of the heterocyclic ring.[1] For the 2-phenyl substituted thiazolin-4-one, the fragmentation pathways are heavily influenced by the phenyl group.[2]
Key EI Fragmentation Pathways:
-
Formation of the Phenyl Cation ([C₆H₅]⁺): A very common fragmentation for aromatic compounds involves the cleavage of the bond between the phenyl ring and the rest of the molecule, leading to the highly stable phenyl cation at m/z 77 . This is often an abundant peak in the spectrum.[3]
-
Formation of the Thiobenzoyl Cation ([C₆H₅CS]⁺): Cleavage of the C-N and C-C bonds in the ring can lead to the formation of the thiobenzoyl cation at m/z 121 . This fragment is characteristic of compounds containing a C₆H₅-C=S moiety.
-
Formation of the Benzonitrile Radical Cation ([C₆H₅CN]⁺˙): A rearrangement followed by ring cleavage can result in the loss of a thio-carbonyl-methylene radical (•SCH₂CO) to form the stable benzonitrile radical cation at m/z 103 . This type of rearrangement and fragmentation has been observed in related heterocyclic systems.[4]
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of cyclic ketones and lactams is the neutral loss of a CO molecule. This would produce a fragment ion at m/z 165 ([M-CO]⁺˙). This process, known as decarbonylation, is a well-established pathway.[5]
The following diagram illustrates the proposed major fragmentation pathways for 2-phenyl-1,3-thiazol-4(5H)-one under Electron Ionization.
Caption: Proposed EI fragmentation of 2-phenyl-1,3-thiazol-4(5H)-one.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)
ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, at m/z 194 . This ion has low internal energy and does not fragment spontaneously. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through Collision-Induced Dissociation (CID). The fragmentation patterns in CID are often simpler than in EI and correspond to the cleavage of the most labile bonds in the protonated molecule.
Key ESI-CID Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): Similar to EI, the protonated molecule can readily lose a neutral CO molecule to form a prominent fragment ion at m/z 166 ([M+H-CO]⁺).
-
Formation of Protonated Thiobenzamide ([C₆H₅CSNH₂]H⁺): A rearrangement involving hydrogen transfer, followed by the loss of ketene (C₂H₂O), can lead to the formation of protonated thiobenzamide at m/z 138 .
-
Formation of the Thiobenzoyl Cation ([C₆H₅CS]⁺): Subsequent fragmentation of the m/z 166 ion or direct fragmentation from the precursor can lead to the thiobenzoyl cation at m/z 121 via the loss of a neutral imine fragment (CH₂=NH).
-
Formation of the Phenyl Cation ([C₆H₅]⁺): While less common in ESI-CID than in EI, under higher collision energies, the formation of the phenyl cation at m/z 77 can still be observed.
The diagram below outlines the expected fragmentation cascade for the protonated molecule under CID conditions.
Caption: Proposed ESI-MS/MS fragmentation of 2-phenyl-1,3-thiazol-4(5H)-one.
Comparative Fragmentation Analysis
To provide context, it is useful to compare the expected fragmentation of 2-phenyl-1,3-thiazol-4(5H)-one with related structures. The nature of the substituent at position 2 and the saturation of the ring are critical determinants of the fragmentation pathways.
| Compound/Class | Key Structural Difference | Impact on Fragmentation | Reference Fragment (m/z) |
| 2-phenyl-1,3-thiazol-4(5H)-one | Phenyl group at C2 | Fragmentation is driven by the formation of stable phenyl-containing ions (e.g., m/z 77, 103, 121). | 121 ([C₆H₅CS]⁺) |
| 2-Alkyl-1,3-thiazolin-4-ones | Alkyl group at C2 | Fragmentation is dominated by alpha-cleavage next to the nitrogen and loss of the alkyl group. The abundance of ions depends on the nature of the alkyl substituent.[2] | Varies with alkyl group |
| Aromatic Thiazoles | Aromatic thiazole ring (no carbonyl) | The fully aromatic ring is more stable, leading to a more intense molecular ion. Fragmentation often involves cleavage of the ring itself (loss of HCN, S, etc.) rather than a carbonyl group.[1] | M⁺˙ (often base peak) |
| 4-phenyl-1,2,3-thiadiazole | Isomeric thiadiazole ring | The primary fragmentation is the facile loss of a neutral nitrogen molecule (N₂), which is characteristic of thiadiazoles.[6] | [M-N₂]⁺˙ (m/z 134) |
This comparison highlights that while general principles apply, the specific structure dictates a unique fragmentation pattern that is crucial for unambiguous identification. The presence of the carbonyl group in the thiazolone ring provides a distinct fragmentation channel (loss of CO) that is absent in aromatic thiazoles.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a standardized workflow for acquiring high-quality mass spectra of 2-phenyl-1,3-thiazol-4(5H)-one.
Caption: General workflow for MS analysis of the target compound.
Detailed Methodologies:
-
Sample Preparation:
-
Prepare a stock solution of 2-phenyl-1,3-thiazol-4(5H)-one at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.
-
For EI-MS via a direct insertion probe, a small amount of the solid or a concentrated solution can be used. For GC-MS, a dilution in a volatile solvent like dichloromethane or ethyl acetate is appropriate.
-
-
Instrumentation and Parameters (Example: LC-Q-TOF for ESI):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3500 V.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.
-
MS¹ Scan: Acquire full scan spectra from m/z 50 to 500 to identify the [M+H]⁺ ion at m/z 194.
-
MS² (CID) Scan: Select m/z 194 as the precursor ion. Apply a collision energy ramp (e.g., 10-40 eV) using argon as the collision gas to generate a comprehensive fragmentation spectrum.
-
-
Data Analysis and Interpretation:
-
Use the instrument's software to process the raw data.
-
Identify the accurate mass of the precursor and fragment ions.
-
Propose elemental compositions for each fragment.
-
Map the observed fragments to the proposed fragmentation pathways outlined in this guide.
-
Compare the experimental spectrum against spectral libraries (if available) and the fragmentation patterns of known related compounds to increase confidence in the identification. Studies on substituted thiazoles and thiazolones provide a valuable reference for interpreting these spectra.[2][7]
-
Conclusion
The mass spectrometric fragmentation of 2-phenyl-1,3-thiazol-4(5H)-one is a predictable yet intricate process governed by the inherent chemical properties of the molecule. Under EI, fragmentation is extensive, with characteristic ions at m/z 121, 103, and 77 providing a rich structural fingerprint. Under the gentler conditions of ESI-MS/MS, the fragmentation of the protonated molecule is more controlled, dominated by the neutral loss of CO to yield an ion at m/z 166.
A thorough understanding of these fragmentation pathways, complemented by a comparative analysis with related structures and a robust experimental protocol, provides researchers with a powerful framework for the confident structural characterization of this important class of heterocyclic compounds. This knowledge is critical for advancing research in medicinal chemistry and ensuring the quality and identity of novel therapeutic agents.
References
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Flamigni, L., & Mele, A. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 754-9. [Link]
- Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). electron ionisation mass spectra of some sulphonylhydrazinothiazoles.
-
Palibroda, N., Moldovan, Z., & Pamula, A. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC COMPOUNDS CONTAINING PHENYLTHIAZOLE AND MERCAPTO[2][3][8]TRIAZOLE GROUPS.
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Pihlaja, K., & Oksman, P. (2001). Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds. Journal of Mass Spectrometry, 36(7), 754-9. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Sharma, S. K. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
-
El-Deen, I. M., & Abd El-Fattah, M. E. (2009). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. ResearchGate. [Link]
-
Mohamed, Y. A., Abbas, S. E., El-Deen, I. M., & Abd El-Fattah, M. E. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Heterocyclic Chemistry, 15, 145-148. [Link]
-
NIST. (n.d.). Thiazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(11), 4343-4349. [Link]
Sources
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- 8. Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Strategies for Thiazolidinone Scaffolds: Elemental Analysis & Thermal Profiling
Executive Summary: The Validation Bottleneck
Thiazolidinone derivatives (specifically 4-thiazolidinones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-diabetic (glitazones), anti-microbial, and anti-cancer properties.[1] However, their synthesis—often involving the cyclization of Schiff bases with thioglycolic acid or the reaction of thiourea with chloroacetic acid—is prone to specific validation pitfalls.
Common issues include the formation of pseudo-polymorphs (solvates), hygroscopicity, and thermal decomposition prior to melting. This guide objectively compares traditional validation methods (Capillary Melting Point, Combustion Analysis) against modern alternatives (DSC, HRMS) to establish a robust "Go/No-Go" decision matrix for drug candidates.
Part 1: Thermal Profiling Strategies
Thermal analysis is the first line of defense in characterization. It answers two questions: Is the compound pure? and Is it the correct solid-state form?
Method A: Capillary Melting Point (Traditional)
Mechanism: Visual observation of phase transition in a glass capillary. Utility: Rapid, low-cost initial screening.
-
The Thiazolidinone Challenge: Many thiazolidinones exhibit high melting points (>200°C) where simultaneous decomposition (charring/gas evolution) occurs. Visual determination of the "clear point" becomes subjective.
-
Protocol Constraint: According to USP <741>, the heating rate must be strictly controlled (1°C/min) near the melting range to prevent thermal lag, which artificially elevates the observed melting point.
Method B: Differential Scanning Calorimetry (DSC)
Mechanism: Measures the heat flow difference between the sample and a reference pan as a function of temperature.[2] Utility: Quantitative purity analysis and polymorph identification.
-
The Advantage: DSC distinguishes between a melt (endothermic peak) and decomposition (exothermic drift). It also identifies polymorphs —different crystal structures of the same molecule that can drastically alter bioavailability.
-
Purity Determination: Using the Van't Hoff equation, DSC can calculate purity based on the melting peak shape (peak broadening), often detecting impurities that capillary methods miss.[3]
Comparative Data: Thermal Analysis
| Feature | Capillary Melting Point (USP <741>) | Differential Scanning Calorimetry (DSC) |
| Precision | ± 1.0 – 2.0 °C (Subjective) | ± 0.1 °C (Instrumental) |
| Decomposition | Often obscures the endpoint (darkening) | Distinct exothermic events separated from melt |
| Polymorphism | Invisible (unless MP difference is large) | Clearly visible (distinct endotherms) |
| Sample Req. | ~5 mg | 2–5 mg |
| Throughput | High (multiple capillaries) | Low (single sample runs) |
Part 2: Compositional Integrity
Once thermal behavior is established, the chemical composition must be validated.
Method A: Elemental Analysis (Combustion Analysis - EA)
Mechanism: High-temperature combustion (900–1000°C) converts the sample into gases (
-
The Thiazolidinone Challenge:
-
Sulfur Content: Thiazolidinones contain sulfur.[4][5] Standard CHN analyzers may require specific configuration (CHNS mode) or additives (e.g.,
) to ensure complete sulfur combustion and prevent catalyst poisoning. -
Solvates: Recrystallization from ethanol or acetic acid often traps solvent in the lattice. EA is extremely sensitive to this; a trapped solvent molecule will skew Carbon/Hydrogen percentages significantly, causing a "Fail" (outside ±0.4% tolerance).
-
Method B: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Ionization (ESI/APCI) followed by mass analysis (TOF/Orbitrap). Utility: Confirms molecular formula with <5 ppm mass error.
-
The Limitation: HRMS proves the presence of the correct molecule but NOT the purity of the bulk powder. A sample can be 80% pure (with 20% inorganic salts or non-ionizable side products) and still give a perfect HRMS match.
Comparative Data: Compositional Analysis
| Feature | Elemental Analysis (CHNS) | High-Resolution MS (HRMS) |
| Scope | Bulk Purity (The whole sample) | Molecular Identity (The molecule) |
| Tolerance | ± 0.4% absolute difference (Journal Std) | < 5 ppm mass error |
| Solvate Detection | Highly Sensitive (Significant deviation) | Insensitive (Solvent is lost/ignored) |
| Inorganic Salts | Detected (Ash residue/Low C%) | Invisible (Usually do not ionize) |
| Sample Req. | 2–5 mg (Destructive) | < 1 mg (Destructive) |
Part 3: Integrated Experimental Protocols
To validate a Thiazolidinone scaffold for publication or biological screening, follow this self-validating workflow.
Protocol 1: Correct Melting Point Determination (Capillary)
-
Pre-requisite: Sample must be dried under vacuum (40°C, 4 hours) to remove surface moisture.
-
Preparation: Pack 3–4 mm of dry powder into a USP-standard capillary. Tap on a hard surface to eliminate air pockets (air acts as an insulator).
-
Fast Ramp: Heat rapidly (10°C/min) to 10°C below the expected melting point.
-
Slow Ramp (Critical): Switch to 1°C/min .
-
Why? Fast heating causes the thermometer to read lower than the actual sample temperature (thermal lag), resulting in false "high" MPs.
-
-
Observation: Record
(liquid appears) and (solid disappears). -
Validation: If range > 2°C, the sample is impure or decomposing.
Protocol 2: Elemental Analysis (CHNS)
-
Pre-requisite: Recrystallize the thiazolidinone (e.g., EtOH/DMF). Crucial: Dry at 80°C under high vacuum for 24h to remove lattice solvents.
-
Weighing: Weigh 2.000–3.000 mg (±0.001 mg) into a tin capsule.
-
Note: For sulfur-containing compounds, ensure the analyzer is calibrated with a sulfur standard (e.g., Sulfanilamide).
-
-
Combustion: Run in CHNS mode.
-
Calculation: Compare Experimental vs. Theoretical %.
-
Formula:
-
-
Troubleshooting:
-
If C% is varying but N% is correct: Likely solvent trapping.
-
If all % are low: Likely inorganic contamination (silica from column, salts).
-
Part 4: Data Presentation & Decision Logic
Hypothetical Validation Data: 2,4-Thiazolidinone Derivative
Scenario: A researcher synthesizes a derivative (
| Test | Experimental Result | Theoretical / Limit | Status | Interpretation |
| HRMS | 222.0583 (2.2 ppm) | PASS | Correct Molecule Synthesized. | |
| MP (Capillary) | 145 – 152 °C | Sharp (<2°C range) | FAIL | Wide range indicates impurity or wet sample. |
| EA (Run 1) | C: 58.1%, H: 5.2%, N: 6.1% | C: 59.71%, H: 5.01%, N: 6.33% | FAIL | C is off by >1.6%. Likely solvent trap or silica. |
| Action | Recrystallized (EtOH) + Vacuum Dried (24h) | |||
| MP (Capillary) | 149 – 150.5 °C | Sharp (<2°C range) | PASS | Purity improved. |
| EA (Run 2) | C: 59.65%, H: 5.05%, N: 6.29% | ± 0.4% Tolerance | PASS | Bulk Purity Confirmed. |
Part 5: Visualization of Workflows
Diagram 1: The Validation Decision Tree
This logic flow ensures no resource is wasted on biological testing of impure compounds.
Caption: Step-wise validation logic. Note that MP is the gatekeeper before expensive EA/HRMS analysis.
Diagram 2: Thermal Analysis Signal Interpretation
Distinguishing melting from decomposition using DSC vs. Capillary methods.
Caption: Signal interpretation comparison. DSC separates thermodynamic events that visual MP confounds.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature.[6][7] USP-NF.[6][7] Link
-
International Union of Pure and Applied Chemistry (IUPAC). (2021). Metrological and quality concepts in analytical chemistry. Pure and Applied Chemistry.[7] Link
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[8] Wiley-Blackwell. (Standard text for DSC interpretation).
-
NIST Chemistry WebBook. Thiazolidinone Thermochemical Data. National Institute of Standards and Technology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]
- 6. â©741⪠Melting Range or Temperature [doi.usp.org]
- 7. thinksrs.com [thinksrs.com]
- 8. skztester.com [skztester.com]
Safety Operating Guide
(5z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5h)-one proper disposal procedures
Executive Summary & Compound Profile
Objective: To establish a field-validated, compliant disposal workflow for (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one . This guide prioritizes environmental stewardship and personnel safety, addressing the specific risks associated with sulfur-nitrogen heterocycles used in drug discovery.
Compound Identification:
-
Chemical Class: 4-Thiazolidinone derivative (Rhodanine scaffold analog).
-
Physical State: Typically a yellow-to-orange crystalline solid.
-
Primary Application: Investigational small molecule (Tyrosinase inhibitor, antimicrobial agent) [1, 2].
-
Key Chemical Hazards:
-
Combustion Byproducts: Emits toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) upon thermal decomposition.
-
Biological Activity: High potency against specific enzymes (e.g., tyrosinase, DYRK1A), necessitating strict containment to prevent environmental bio-accumulation [2].
-
Hazard Assessment & Causality
Effective disposal requires understanding why specific protocols are necessary. We do not merely follow rules; we mitigate defined chemical risks.
| Hazard Domain | Specific Risk | Causality / Mechanism |
| Toxicological | Irritant / Harmful | Thiazolidinone rings can act as electrophiles, potentially modifying proteins via nucleophilic attack (e.g., cysteine residues). Causes skin/eye irritation (H315, H319) [3]. |
| Environmental | Aquatic Toxicity | Biologically active heterocycles can disrupt microbial films in wastewater treatment plants if disposed of down the drain. |
| Chemical | Reactive Incompatibility | The sulfur moiety is susceptible to oxidation. Action: Segregate strictly from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic reactions. |
| Thermal | Hazardous Emissions | Incineration without scrubbing releases SO₂ (acid gas). Action: Must use a facility equipped with wet scrubbers. |
Pre-Disposal Handling & Segregation
Before disposal, the waste must be stabilized and categorized.
A. Personal Protective Equipment (PPE)
-
Hands: Nitrile gloves (minimum thickness 0.11 mm). Reasoning: Thiazoles are generally lipophilic; nitrile provides better permeation resistance than latex.
-
Respiratory: N95 particulate respirator or P100 filters if handling dry powder outside a fume hood.
-
Eyes: Chemical splash goggles.
B. Waste Segregation Streams
Do not mix with incompatible streams. Use the following classification system:
-
Stream A: Solid Chemical Waste
-
Contents: Pure compound, expired stocks, contaminated weighing boats.
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant - Contains Sulfur."
-
-
Stream B: Liquid Organic Waste (Non-Halogenated)
-
Contents: Mother liquors, reaction solvents (e.g., Ethanol, DMSO) containing the compound.
-
Note: If dissolved in Dichloromethane (DCM) or Chloroform, move to Halogenated Waste .
-
Container: HDPE or Glass solvent carboy.
-
-
Stream C: Contaminated Debris
-
Contents: Gloves, paper towels, bench mats.
-
Container: Double-bagged in clear polyethylene hazardous waste bags.
-
Disposal Workflow Protocols
Protocol 1: Solid Waste Disposal (Primary Method)
-
Step 1: Transfer solid waste into the HDPE container inside a chemical fume hood to prevent dust inhalation.
-
Step 2: Cap tightly.[1][2][3] Wipe the exterior with ethanol to remove residue.
-
Step 3: Attach a hazardous waste tag listing the full chemical name: (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one. Do not use abbreviations.
-
Step 4: Transfer to the institution's Central Accumulation Area (CAA).
-
Final Fate: High-Temperature Incineration. The facility must operate at >1000°C with secondary combustion and alkaline scrubbing to neutralize SOx emissions [3].
Protocol 2: Spill Management (Immediate Action)
-
Step 1 (Isolate): Evacuate the immediate area. Mark the zone.
-
Step 2 (Protect): Don PPE (Double nitrile gloves, goggles, respirator).
-
Step 3 (Contain): If liquid, dike with absorbent pillows. If solid, cover with a damp paper towel to prevent dust generation.
-
Step 4 (Clean):
-
Step 5 (Decontaminate): Wash the surface with a 10% soap/water solution, followed by an ethanol rinse. Collect all rinsate as hazardous waste.
Visualized Decision Workflows
Figure 1: Waste Stream Segregation Logic
This decision tree guides the researcher to the correct waste container based on the physical state and solvent matrix.
Caption: Figure 1. Segregation logic ensuring chemical compatibility and regulatory compliance for thiazolidinone waste streams.
Figure 2: Spill Response Protocol
A self-validating loop to ensure no contamination remains.
Caption: Figure 2. Closed-loop spill response. The UV inspection step utilizes the compound's potential fluorescence to validate cleaning efficacy.
Regulatory & Compliance Notes
-
RCRA Status (USA): While this specific isomer is not typically a "Listed" waste (P or U list), it must be characterized by the generator. Due to its toxicity and flammability (if in solvent), it defaults to Characteristic Hazardous Waste (D-codes).
-
European Waste Code (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Drain Disposal: STRICTLY PROHIBITED. The compound's enzyme inhibitory properties pose a risk to biological wastewater treatment systems [4].
References
-
MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds.[5] Molecules.[4][6][7][8][9][10] Available at: [Link]
-
ResearchGate. (2019). Synthesis of (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues with antitubercular activity. Journal of Taibah University for Science. Available at: [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. msdspds.castrol.com [msdspds.castrol.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds [mdpi.com]
- 6. msds.evonik.com [msds.evonik.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Personal protective equipment for handling (5z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5h)-one
[1]
Executive Summary & Hazard Identification
Compound Class: 4-Thiazolidinone derivative (Benzylidene substituted). Physical State: Solid (typically yellow/orange crystalline powder). Signal Word (Default): WARNING (Treat as "Novel Chemical of Unknown Toxicity").
Scientific Rationale for Hazards
While specific toxicological data (LD50) for the (5Z) isomer may be sparse in public registries, the structural motif—an exocyclic double bond at the C5 position conjugated with a carbonyl—creates a Michael Acceptor .
-
Sensitization Risk: Michael acceptors can form covalent bonds with nucleophilic amino acid residues (e.g., cysteine) in proteins. This mechanism suggests a high potential for skin sensitization (allergic contact dermatitis) and respiratory sensitization .
-
Bioactivity: Thiazolidinones are privileged scaffolds in medicinal chemistry, often designed to inhibit specific enzymes or bacterial growth. You must assume the compound is biologically active and capable of interacting with human physiological targets.
Inferred Hazard Statements (GHS):
Risk Assessment & PPE Matrix
The selection of PPE is not static; it depends on the state of the matter (solid vs. solution) and the solvent system used.
Table 1: PPE Selection Matrix
| Hazard Vector | Operational State | Primary PPE Requirement | Secondary/Contingency PPE | Technical Rationale |
| Inhalation | Solid (Powder) | Fume Hood (Sash at 18") | N95/P100 Respirator (if hood unavailable) | Particle size may be <5µm; easily aerosolized during weighing. |
| Skin Contact | Solid | Nitrile Gloves (Min 0.11 mm) | Double-gloving recommended | Solid powder does not permeate nitrile quickly, but dust adheres to surfaces. |
| Skin Absorption | Solution (DMSO/MeOH) | Double Nitrile Gloves | Change immediately upon splash | DMSO enhances skin permeability, carrying the dissolved compound into the bloodstream. |
| Skin Absorption | Solution (DCM/Chloroform) | Laminate/Silver Shield | Double Nitrile (Outer) + Laminate (Inner) | Halogenated solvents degrade nitrile in <5 mins. Standard gloves provide zero protection here. |
| Ocular | All States | Chemical Splash Goggles | Face Shield (if >500mg scale) | Fine powders can bypass standard safety glasses; solutions pose splash risks. |
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
-
Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is "flyaway" (electrostatic). Thiazolidinones are often dry and prone to static charge.
Phase B: Solubilization & Reaction
-
Solvent Choice: If using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), be aware that these solvents are transdermal carriers . If the compound is dissolved in DMSO and splashes on your skin, it will be absorbed systemically.
-
Glove Protocol:
-
Don inner nitrile gloves (inspection for pinholes).
-
Don outer gloves (Nitrile for DMSO; Laminate/Silver Shield for DCM).
-
Tape the outer glove cuff to the lab coat sleeve (Tyvek sleeves preferred) to prevent wrist exposure.
-
Phase C: Decontamination & Doffing
-
Surface Cleaning: Wipe down balance and hood surface with a wet paper towel (solvent-soaked) before removing PPE.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out).
-
Remove eye protection.
-
Remove lab coat.[4]
-
Remove inner gloves.
-
Wash hands with soap and water for 20 seconds. (Alcohol-based sanitizers should be avoided immediately after handling as they can solubilize residual traces and enhance penetration).
-
Visualization of Safety Logic
Diagram 1: PPE Decision Tree
This logic flow ensures you select the correct glove material based on the solvent carrier, which is the most critical variable in handling organic synthesis intermediates.
Caption: Decision logic for selecting glove material based on physical state and solvent carrier compatibility.
Diagram 2: Operational Workflow & Containment
This diagram illustrates the "Cradle-to-Grave" handling process to prevent cross-contamination in the lab.
Caption: Operational lifecycle emphasizing containment at the weighing stage and proper waste segregation.
Emergency Response & Disposal
Spill Response Plan (Solid)
-
Evacuate the immediate area if the spill is large (>5g) and outside a hood.
-
Don PPE: Goggles, N95 respirator, double gloves, lab coat.
-
Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.
-
Clean: Wipe up the material. Clean the surface with a soap/water solution followed by ethanol.
-
Dispose: Place all cleanup materials into a hazardous waste bag.
Disposal Procedures[1][4][6][7][8][9][10][11]
-
Waste Stream: Segregate as Hazardous Chemical Waste .
-
Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations like "Thiazole deriv."
-
Liquid Waste: If dissolved in halogenated solvents, segregate into the "Halogenated Organic" stream. If in DMSO/Methanol, use the "Non-Halogenated Organic" stream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
PubChem. (n.d.). Compound Summary: Thiazolidinone Derivatives. National Library of Medicine. [Link]
-
University of California, Berkeley. (n.d.). SOP: Working with Hazardous Chemicals. EH&S Guidelines. [Link]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
